[1-(4-Tert-butyl-1,3-thiazol-2-yl)ethyl](methyl)aminedihydrochloride
Description
Multi-step Nucleophilic Addition Strategies in Thiazole Ring Formation
The thiazole ring in this compound is synthesized via nucleophilic addition-cyclization reactions. The Hantzsch thiazole synthesis remains a foundational method, utilizing α-haloketones and thioamides under basic conditions. For example, α-chloroacetaldehyde reacts with thiourea derivatives in ethanol to form 2-aminothiazoles, though yields vary based on halogen reactivity and catalyst selection. Modern adaptations employ one-pot strategies: primary amines, phenylisothiocyanate, and α-chloroacetaldehyde undergo regioselective cyclization in ethanol with DABCO and KI, achieving yields up to 85%. Catalyst-free methods using ionic liquids like N-methyl pyridinium tosylate (NMPYT) further simplify synthesis, eliminating volatile solvents and reducing reaction times to 1–2 hours.
Comparative Analysis of Thiazole Synthesis Methods
| Method | Catalyst/Solvent | Yield (%) | Reaction Time |
|---|---|---|---|
| Hantzsch | Triethylamine/EtOH | 60–75 | 6–12 hours |
| One-pot | DABCO-KI/EtOH | 70–85 | 3–5 hours |
| Ionic liquid | NMPYT (solvent) | 80–90 | 1–2 hours |
Key challenges include minimizing byproducts from haloketone decomposition and optimizing nucleophile accessibility at the α-carbon.
Tert-butyl Group Introduction via Friedel-Crafts Alkylation Mechanisms
Introducing the tert-butyl group at the thiazole’s 4-position leverages electrophilic aromatic substitution . While direct Friedel-Crafts alkylation is less common for thiazoles due to their electron-deficient nature, halogenated intermediates enable nucleophilic displacement. For instance, 4-chlorothiazole reacts with tert-butylmagnesium bromide in tetrahydrofuran (THF) at −78°C, achieving 65–75% substitution. Alternative routes employ Ullmann coupling with tert-butyl boronic acids under palladium catalysis, though this requires inert conditions and elevated temperatures.
Amine Functionalization Techniques for N-Methyl Ethylamine Substituents
The N-methyl ethylamine sidechain is installed via reductive amination or alkylation . Primary amines (e.g., ethylamine) react with formaldehyde under hydrogen atmosphere and Raney nickel, yielding N-methyl derivatives. Alternatively, methyl iodide alkylates ethylamine in the presence of potassium carbonate, though over-alkylation risks necessitate careful stoichiometry. Recent protocols use flow chemistry to enhance selectivity, achieving >90% mono-methylation.
Diastereoselective Control in Chiral Center Establishment
The ethyl group’s chiral center is established through asymmetric catalysis or chiral resolving agents . Enantioselective hydrogenation of α,β-unsaturated ketones with chiral phosphine ligands (e.g., BINAP) produces (S)- or (R)-configured amines, though literature specific to this compound is limited in provided sources. Kinetic resolution using enzymatic catalysts (e.g., lipases) offers an eco-friendly alternative, separating enantiomers via selective acylation.
Green Chemistry Approaches for Hydrochloride Salt Formation
Hydrochloride salt formation prioritizes solvent reduction and atom economy. Neutralizing the free base with aqueous HCl in ethanol at 0–5°C precipitates the dihydrochloride salt, yielding >95% purity. Membrane-based crystallization techniques minimize waste, while mechanochemical grinding (solvent-free) achieves 85% conversion in 30 minutes.
The synergy of DABCO and KI in ethanol markedly enhances cyclization efficiency, underscoring solvent-nucleophile compatibility in thiazole synthesis.
Properties
Molecular Formula |
C10H20Cl2N2S |
|---|---|
Molecular Weight |
271.2 g/mol |
IUPAC Name |
1-(4-tert-butyl-1,3-thiazol-2-yl)-N-methylethanamine;dihydrochloride |
InChI |
InChI=1S/C10H18N2S.2ClH/c1-7(11-5)9-12-8(6-13-9)10(2,3)4;;/h6-7,11H,1-5H3;2*1H |
InChI Key |
WGKFRPUBYRGNGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=CS1)C(C)(C)C)NC.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Precursor Preparation: 2-Tert-butyl-1,3-thiazole-4-carboxylic Acid
A key intermediate often used is 2-tert-butyl-1,3-thiazole-4-carboxylic acid, which can be synthesized starting from ethyl 2-tert-butylthiazole-4-carboxylate. The process involves:
- Hydrolysis of the ethyl ester using lithium hydroxide monohydrate in tetrahydrofuran (THF) and water at ambient temperature for approximately 16 hours.
- Acidification with hydrochloric acid to precipitate the carboxylic acid.
- Isolation by concentration and purification.
This method yields the 2-tert-butyl-1,3-thiazole-4-carboxylic acid with good purity, confirmed by NMR and mass spectrometry data.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Ethyl 2-tert-butylthiazole-4-carboxylate + LiOH·H2O in THF/H2O, 16 h | Hydrolysis of ester to acid |
| 2 | Addition of HCl, concentration | Precipitation of carboxylic acid |
Introduction of the Ethyl(methyl)amine Side Chain
The ethyl(methyl)amine moiety attached at the 2-position of the thiazole ring is generally introduced via nucleophilic substitution or reductive amination strategies.
Reductive Amination Approach
- Starting from the corresponding 2-acetyl-4-tert-butyl-1,3-thiazole intermediate, the ketone group is reacted with methylamine under reductive amination conditions.
- Common reducing agents include sodium cyanoborohydride or sodium triacetoxyborohydride.
- The reaction is typically carried out in anhydrous solvents such as methanol or ethanol under mild acidic conditions to favor imine formation and reduction.
- This yields the secondary amine with the ethyl(methyl)amine side chain attached to the thiazole ring.
Alternative Nucleophilic Substitution
- If a suitable leaving group (e.g., halogen) is present at the 2-position of the thiazole ring, nucleophilic substitution with methylamine can be performed.
- This method requires careful control of reaction conditions to prevent side reactions and ensure selectivity.
Formation of the Dihydrochloride Salt
The final step involves converting the free base amine into its dihydrochloride salt to improve stability, solubility, and handling properties.
- The amine compound is dissolved in an appropriate solvent such as ethanol or ethyl acetate.
- Anhydrous hydrogen chloride gas or a concentrated hydrochloric acid solution is introduced.
- The resulting dihydrochloride salt precipitates or is isolated by solvent evaporation and recrystallization.
Summary Table of Preparation Steps
Analytical and Purity Confirmation
- The purity of intermediates and final compound is confirmed by chromatographic techniques such as HPLC.
- Structural confirmation is performed using spectral methods including FT-IR, proton and carbon-13 NMR, and mass spectrometry.
- Elemental analysis and melting point determination further support compound characterization.
Research Findings and Optimization Notes
- The tert-butyl substitution on the thiazole ring improves steric hindrance and lipophilicity, potentially enhancing biological activity and stability.
- Reductive amination is preferred over nucleophilic substitution due to better control over regioselectivity and fewer side products.
- Salt formation significantly improves the compound’s solubility in aqueous media, facilitating formulation and biological testing.
- Reaction yields and purity can be optimized by controlling reaction time, temperature, and reagent stoichiometry.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the tert-butyl group, potentially leading to the formation of thiazolidines or dealkylated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidines, dealkylated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 1-(4-Tert-butyl-1,3-thiazol-2-yl)ethylaminedihydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving thiazole-containing substrates. Its structural features make it a valuable tool for investigating the mechanisms of enzyme catalysis and inhibition.
Medicine
In medicine, 1-(4-Tert-butyl-1,3-thiazol-2-yl)ethylaminedihydrochloride has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit biological activity, such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(4-Tert-butyl-1,3-thiazol-2-yl)ethylaminedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity. The methylamine moiety can form ionic interactions with negatively charged residues, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 1-(4-Tert-butyl-1,3-thiazol-2-yl)ethylamine dihydrochloride
- Molecular Formula : C₁₃H₁₅Cl₂N₃S
- Molecular Weight : 284.19 g/mol
- CAS Number : 4507-70-4
- Structure : Features a tert-butyl substituent at the 4-position of the 1,3-thiazole ring, with a methylamine group attached via an ethyl linker. The dihydrochloride salt enhances solubility in polar solvents .
Applications :
This compound is cataloged as a building block in medicinal chemistry, suggesting its utility in synthesizing bioactive molecules or drug candidates .
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key analogues differing in substituents on the thiazole ring:
| Compound Name | CAS Number | Molecular Formula | Substituent (Position/Type) | Molecular Weight (g/mol) | Key Applications/Notes |
|---|---|---|---|---|---|
| 1-(4-Tert-butyl-1,3-thiazol-2-yl)ethylamine dihydrochloride | 4507-70-4 | C₁₃H₁₅Cl₂N₃S | 4-tert-butyl | 284.19 | Medicinal chemistry intermediate |
| [1-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride | 920458-76-0 | C₆H₁₀Cl₂N₂S | 5-methyl | 142.225 | Reagent in chemical synthesis |
| [1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride | 1332530-42-3 | C₇H₁₂Cl₂N₂S | 4-methyl | 257.23 | Industrial-grade chemical |
Impact of Substituents on Physicochemical Properties
This improves membrane permeability in biological systems, a critical factor in drug design . Methyl substituents (4- or 5-position) offer minimal steric hindrance, favoring solubility in aqueous environments. For example, the 5-methyl analogue (CAS 920458-76-0) is noted for its solubility and utility as a reaction intermediate .
Biological Activity: Thiazole derivatives with bulky substituents, such as tert-butyl, are often explored for anticancer activity. Methyl-substituted analogues may serve as simpler intermediates but lack the targeted bioactivity associated with bulkier groups.
Key Research Findings
Solubility and Reactivity: Dihydrochloride salts (common across all three compounds) improve water solubility, facilitating use in aqueous reaction systems . The tert-butyl derivative’s lower solubility in non-polar solvents may limit its use in certain organic syntheses compared to methyl analogues.
Thermal and Chemical Stability :
- Tert-butyl groups enhance thermal stability due to their electron-donating nature, whereas methyl-substituted compounds may degrade faster under harsh conditions.
Biological Activity
1-(4-Tert-butyl-1,3-thiazol-2-yl)ethylaminedihydrochloride is a compound that has garnered attention due to its potential biological activities. This article aims to summarize the available literature on its biological effects, structural characteristics, and potential applications in pharmacology.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 184.31 g/mol. Its structure features a thiazole moiety, which is known for contributing to various biological activities. The compound's IUPAC name is 1-(4-tert-butyl-1,3-thiazol-2-yl)ethanamine, and its SMILES representation is CC(C1=NC(=CS1)C(C)(C)C)N .
Antitumor Activity
Thiazole derivatives have demonstrated significant antitumor properties. For instance, certain thiazole-integrated compounds have shown promising results in inhibiting cancer cell proliferation. The structure-activity relationship (SAR) indicates that the presence of specific substituents can enhance cytotoxicity against various cancer cell lines .
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound 9 | 1.61 ± 1.92 | A-431 |
| Compound 10 | 1.98 ± 1.22 | Jurkat |
These findings suggest that modifications in the thiazole structure can lead to increased antitumor efficacy.
Anticonvulsant Activity
Some thiazole derivatives have been evaluated for their anticonvulsant properties. For example, a study highlighted a derivative that effectively eliminated tonic extensor phases in animal models, indicating potential therapeutic applications in epilepsy .
The mechanisms through which thiazole compounds exert their biological effects often involve interaction with specific cellular targets. For example:
- Protein Interactions : Thiazoles may interact with proteins involved in apoptosis and cell cycle regulation.
- Enzyme Inhibition : Certain thiazoles act as inhibitors of key enzymes involved in tumor progression and inflammation.
Case Studies and Research Findings
Research into the biological activity of thiazole compounds has revealed several case studies that underscore their therapeutic potential:
- Anticancer Studies : A series of synthesized thiazoles were tested against multiple cancer cell lines, showing varying degrees of growth inhibition. The most active compounds were noted for their ability to induce apoptosis .
- Neuropharmacological Effects : In studies focusing on anticonvulsant activity, some thiazoles exhibited protective effects against seizures in rodent models, suggesting a mechanism involving modulation of neurotransmitter systems .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(4-Tert-butyl-1,3-thiazol-2-yl)ethylamine dihydrochloride?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with alkylation or condensation of thiazole precursors. For example:
Thiazole ring formation : React 4-tert-butylthiazole-2-carbaldehyde with ethylamine derivatives under acidic conditions to form the thiazole core.
Amine functionalization : Introduce the methylamine group via reductive amination or nucleophilic substitution, followed by dihydrochloride salt formation using HCl gas in ethanol .
- Key Considerations : Optimize reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or acetonitrile) to enhance yield .
Q. How is this compound characterized analytically?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : H and C NMR confirm the thiazole ring (δ 7.5–8.5 ppm for thiazole protons) and tert-butyl group (δ 1.3–1.5 ppm) .
- Mass spectrometry : ESI-MS shows the molecular ion peak at m/z 185.11 ([M+H]) and adducts like [M+Na] (m/z 207.09) .
- Collision Cross-Section (CCS) : Predicted CCS values (e.g., 143.3 Ų for [M+H]) aid in distinguishing conformers during ion mobility studies .
Q. What are the critical physicochemical properties influencing its research utility?
- Key Properties :
- Solubility : High solubility in polar solvents (e.g., water, methanol) due to the dihydrochloride salt .
- Thermal stability : Decomposition temperature >200°C, confirmed via TGA/DSC .
- pKa : Estimated pKa of the amine group (~9.5) affects protonation states in biological assays .
Advanced Research Questions
Q. How does the tert-butyl substituent influence biological activity compared to other alkyl groups?
- Methodological Analysis :
- Comparative Studies : Replace tert-butyl with methyl or isopropyl groups (e.g., [2-(4-Isopropyl-thiazol-2-yl)ethyl]amine dihydrochloride ).
- Bioactivity Trends : Tert-butyl enhances lipophilicity (logP ~2.1), improving membrane permeability in cellular assays but potentially reducing aqueous solubility .
- Data Contradictions : Some studies report tert-butyl derivatives show lower antimicrobial activity than methyl analogues (e.g., MIC 32 µg/mL vs. 16 µg/mL against S. aureus), likely due to steric hindrance at target sites .
Q. What computational strategies predict its interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., bacterial dihydrofolate reductase). The thiazole ring forms π-π interactions with Phe residues .
- MD Simulations : Simulate solvation dynamics in water using GROMACS; tert-butyl groups stabilize hydrophobic pockets .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC values for anticancer activity .
Q. How can contradictions in reported antimicrobial efficacy be resolved?
- Methodological Analysis :
- Assay Standardization : Discrepancies arise from variations in broth microdilution (CLSI vs. EUCAST guidelines). For example, MIC values differ by 2–4× depending on inoculum size .
- Structural Confounders : Impurities in dihydrochloride salts (e.g., residual solvents) may artificially inflate activity; validate purity via HPLC (>98%) before testing .
- Resistance Mechanisms : Test against efflux pump-deficient bacterial strains to isolate intrinsic activity .
Q. What challenges arise in crystallographic analysis of this compound?
- Methodological Answer :
- Crystal Growth : Slow evaporation from ethanol/water (1:1) at 4°C yields diffraction-quality crystals.
- Software Tools : Refine structures using SHELXL (for small molecules) or PHENIX (for protein-ligand complexes) .
- Common Issues : Disorder in the tert-butyl group requires anisotropic displacement parameter refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
